molecular formula C8H9ClO2 B14279939 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one CAS No. 154953-78-3

3-(1-Chloroethylidene)-4-ethenyloxolan-2-one

Cat. No.: B14279939
CAS No.: 154953-78-3
M. Wt: 172.61 g/mol
InChI Key: XGSKBJKWCFEVNC-UHFFFAOYSA-N
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Description

3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloroethylidene group and an ethenyl group attached to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes. This reaction is typically catalyzed by rhodium complexes under an inert atmosphere, such as argon . The reaction conditions often include heating the mixture at 60°C for an extended period, followed by purification through flash column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloisomerization processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloroethylidene)-4-ethenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloroethylidene group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of oxolanone oxides.

    Reduction: Formation of 3-(1-Ethylidene)-4-ethenyloxolan-2-one.

    Substitution: Formation of various substituted oxolanones depending on the nucleophile used.

Scientific Research Applications

3-(1-Chloroethylidene)-4-ethenyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Chloroethylidene)-4-ethenyloxolan-2-one involves its interaction with specific molecular targets. The chloroethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Chloroethylidene)-4-ethenyloxolan-2-one is unique due to its combination of a chloroethylidene group and an ethenyl group attached to an oxolanone ring

Properties

CAS No.

154953-78-3

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

3-(1-chloroethylidene)-4-ethenyloxolan-2-one

InChI

InChI=1S/C8H9ClO2/c1-3-6-4-11-8(10)7(6)5(2)9/h3,6H,1,4H2,2H3

InChI Key

XGSKBJKWCFEVNC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(COC1=O)C=C)Cl

Origin of Product

United States

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